

# Cridanimod Sodium: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Cridanimod Sodium

Cat. No.: B1668242

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## Abstract

**Cridanimod Sodium**, also known as 10-carboxymethyl-9-acridanone (CMA), is a small molecule immunomodulator with demonstrated antiviral and potential antineoplastic properties. Primarily recognized as a potent, murine-selective STING (Stimulator of Interferon Genes) agonist, **Cridanimod Sodium** activates innate immune signaling pathways, leading to the production of type I interferons and other cytokines. This document provides a comprehensive technical overview of **Cridanimod Sodium** for research applications, consolidating available data on its chemical properties, mechanism of action, experimental protocols, and key quantitative data to guide its use in a laboratory setting.

## Chemical and Physical Properties

**Cridanimod Sodium** is the sodium salt of Cridanimod. Its fundamental properties are summarized below.

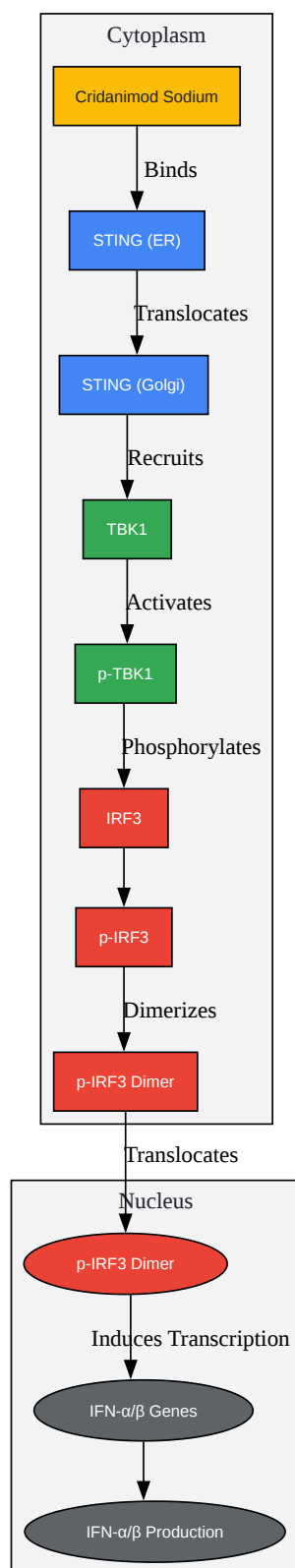
Property	Value	Reference
Chemical Formula	C <sub>15</sub> H <sub>10</sub> NNaO <sub>3</sub>	[1]
Molecular Weight	275.23 g/mol	[1]
CAS Number	58880-43-6	[1]
Synonyms	10-carboxymethyl-9-acridanone sodium salt, CMA Sodium, Neovir, XBIO-101	[1][2]
Appearance	Solid	
Solubility	Soluble in DMSO	
Storage	Store at -20°C for long-term stability.	

## Mechanism of Action

**Cridanimod Sodium**'s primary mechanism of action is the activation of the STING signaling pathway. It is important to note that Cridanimod is reported to be a murine-selective STING agonist.

## STING Pathway Activation

Cridanimod directly binds to the STING protein, which is an endoplasmic reticulum-resident transmembrane protein. This binding event initiates a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN- $\alpha$  and IFN- $\beta$ ) and other pro-inflammatory cytokines.



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Figure 1: **Cridanimod Sodium**-induced STING signaling pathway.

## Progesterone Receptor Modulation

Several sources suggest that Cridanimod can increase the expression of the progesterone receptor (PR). This has led to investigations into its potential as an antineoplastic adjuvant, particularly in hormone-dependent cancers like endometrial cancer where PR expression can be downregulated. The proposed mechanism involves sensitizing cancer cells to progestin-based therapies.

## Experimental Protocols

### In Vivo Antiviral Activity Assessment in a Murine Model

This protocol is adapted from studies investigating the antiviral effects of Cridanimod against Venezuelan equine encephalitis virus (VEEV) in mice.

Objective: To evaluate the in vivo antiviral efficacy of **Cridanimod Sodium**.

Materials:

- **Cridanimod Sodium**
- Vehicle for administration (e.g., sterile saline, or a formulation of DMSO, PEG300, Tween-80, and saline for intraperitoneal injection)
- Pathogen-free mice (e.g., CD-1 or BALB/c)
- Virus stock of interest (e.g., VEEV)
- Phosphate-buffered saline (PBS)
- Equipment for intragastric (IG) or intraperitoneal (IP) injection
- Materials for blood collection and serum separation
- Cell culture supplies for plaque assay (e.g., BHK-21 cells, media, agar)

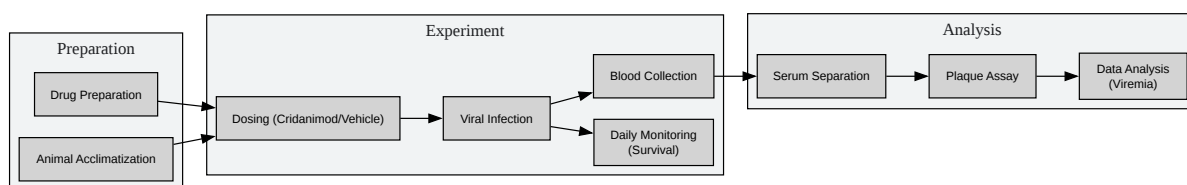
Procedure:

- **Animal Acclimatization:** Acclimatize animals to laboratory conditions for at least one week prior to the experiment.
- **Drug Preparation:** Prepare **Cridanimod Sodium** solution in the chosen vehicle at the desired concentration. A formulation for intraperitoneal injection can be prepared by creating a suspended solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
- **Animal Groups:** Divide mice into experimental groups (e.g., Vehicle control, Cridanimod-treated).
- **Dosing and Infection:**
  - Administer **Cridanimod Sodium** or vehicle to the respective groups via the chosen route (e.g., intragastrically or intraperitoneally). Dosing regimens from literature include daily administrations.
  - Shortly after the first drug administration, infect the mice with the virus (e.g., subcutaneous injection of VEEV).
- **Monitoring:** Monitor the animals daily for clinical signs of illness and mortality for a predetermined period (e.g., 14 days).
- **Viremia Measurement:**
  - At specified time points post-infection (e.g., 24, 36, 48 hours), collect blood samples.
  - Process the blood to obtain serum.
  - Determine viral titers in the serum using a plaque assay.

#### Plaque Assay Protocol:

- Seed a suitable cell line (e.g., BHK-21) in 6-well plates to form a monolayer.
- Prepare ten-fold serial dilutions of the mouse serum in a suitable medium.
- Infect the cell monolayers with the serum dilutions.

- After an incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with a medium containing agar.
- Incubate the plates for a period sufficient for plaque formation.
- Fix and stain the cells to visualize and count the plaques.
- Calculate the viral titer as plaque-forming units per milliliter (PFU/mL).



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Figure 2: Workflow for in vivo antiviral activity assessment.

## Interferon Induction Assay (ELISA)

Objective: To quantify the amount of IFN- $\alpha$  or IFN- $\beta$  produced in response to **Cridanimod Sodium** treatment.

Materials:

- **Cridanimod Sodium**
- Mouse splenocytes or other appropriate cell type
- Cell culture medium and supplements
- Commercial ELISA kit for mouse IFN- $\alpha$  or IFN- $\beta$  (e.g., R&D Systems, PBL Assay Science)

- Microplate reader

Procedure:

- Cell Culture: Culture the chosen cells under appropriate conditions.
- Treatment: Treat the cells with various concentrations of **Cridanimod Sodium** or a vehicle control.
- Sample Collection: At different time points post-treatment, collect the cell culture supernatants.
- ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:
  - Adding standards and samples to a pre-coated microplate.
  - Incubating with a detection antibody.
  - Adding a substrate solution to develop a colorimetric signal.
  - Stopping the reaction and measuring the absorbance at the appropriate wavelength.
- Data Analysis: Calculate the concentration of IFN- $\alpha$  or IFN- $\beta$  in the samples based on the standard curve.

## Quantitative Data

### In Vivo Antiviral Efficacy in Mice (VEEV Infection Model)

The following data is summarized from a study by Keyer et al. (2022).

Treatment Group	Outcome Measure	Result
Cridanimod	Survival	60% survival at the end of the study
Placebo	Survival	0% survival at the end of the study
Cridanimod	Viremia (24 hpi)	Significant reduction in viral titers
Cridanimod	Viremia (36 hpi)	A transient peak in viremia was observed

## Interferon Induction in Mice

Treatment	Interferon	Peak Induction Time
Cridanimod	IFN- $\alpha$	Faster induction
Cridanimod	IFN- $\beta$	Slower induction

## Other Potential Research Applications

- **Adjuvant for Cancer Immunotherapy:** Given its ability to induce type I interferons, **Cridanimod Sodium** could be investigated as an adjuvant to enhance anti-tumor immune responses, potentially in combination with checkpoint inhibitors.
- **Modulator of Hormone-Dependent Cancers:** Its effect on progesterone receptor expression warrants further investigation in the context of endometrial and other hormone-sensitive cancers.
- **Tool for Studying Innate Immunity:** As a selective STING agonist, **Cridanimod Sodium** is a valuable tool for dissecting the STING signaling pathway and its role in various physiological and pathological processes.

## Safety and Handling



Cridanimod is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, eye protection), should be followed when handling this compound.

## Conclusion

**Cridanimod Sodium** is a potent research tool for investigating the STING-mediated innate immune response and its downstream effects. Its demonstrated antiviral properties and potential as an antineoplastic adjuvant make it a compound of significant interest for further research and development. This guide provides a foundational understanding and practical information to aid researchers in their studies with **Cridanimod Sodium**.

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## References

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- 2. Cridanimod | IFNAR | Progesterone Receptor | STING | TargetMol [targetmol.com]
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